molecular formula C14H15N3O4 B7574954 2-(N-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)anilino)acetic acid

2-(N-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)anilino)acetic acid

货号 B7574954
分子量: 289.29 g/mol
InChI 键: HTKDMIGMSFAQEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(N-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)anilino)acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as MDPAC, and it belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MDPAC has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory disorders.

作用机制

MDPAC exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX enzymes, MDPAC reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
MDPAC has been shown to have a range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, which play a crucial role in the inflammatory response. MDPAC has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation. Additionally, MDPAC has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to tissue damage in inflammatory disorders.

实验室实验的优点和局限性

MDPAC has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in high yields and purity. MDPAC is also readily available, making it easily accessible for researchers. However, there are some limitations to the use of MDPAC in laboratory experiments. The compound has a relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, MDPAC may have off-target effects that could complicate the interpretation of experimental results.

未来方向

There are several future directions for research on MDPAC. One area of interest is the development of more potent and selective COX inhibitors that could improve the efficacy and safety of MDPAC. Another area of interest is the investigation of the potential use of MDPAC in combination with other anti-inflammatory drugs or therapies. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of MDPAC, which could lead to the development of new therapeutic strategies for inflammatory disorders.

合成方法

MDPAC can be synthesized through a multistep process that involves the condensation of 3,6-dimethylpyridazine-4-carboxylic acid with 4-aminoacetophenone. The resulting product is then subjected to various chemical transformations, including acylation and reduction, to yield MDPAC. The synthesis process has been optimized to ensure high yields and purity of the final product.

科学研究应用

MDPAC has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to possess anti-inflammatory properties that make it a promising candidate for the treatment of various inflammatory disorders, including arthritis, asthma, and inflammatory bowel disease. MDPAC has also been shown to possess analgesic and antipyretic properties, making it useful in the treatment of pain and fever.

属性

IUPAC Name

2-(N-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)anilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-16-12(18)8-7-11(15-16)14(21)17(9-13(19)20)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKDMIGMSFAQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)anilino)acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。